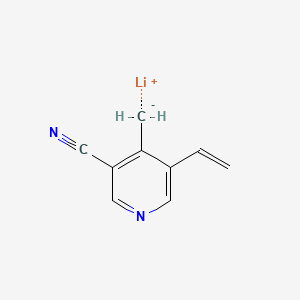
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole is an organic compound that belongs to the class of benzodiazaboroles This compound is characterized by the presence of a boron atom within a heterocyclic ring structure, which imparts unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole typically involves the reaction of 1,3-dimethylimidazolidine with a chlorinating agent. One common method includes heating a mixture of 1,3-dimethylimidazolidine and phthaloyl chloride at 140°C for several hours. The reaction mixture is then cooled, and the product is precipitated using a suitable solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: It can be used in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound .
科学研究应用
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Acts as a precursor for the development of novel materials with unique properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole involves its reactivity with various nucleophiles and electrophiles. The boron atom in the compound can form stable complexes with other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
- 2-Chloro-1,3-dimethylimidazolidinium chloride
- 2-Chloro-4,5-dihydro-1,3-dimethyl-1H-imidazolium chloride
Uniqueness
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole is unique due to the presence of the boron atom within its ring structure, which imparts distinct chemical properties. This differentiates it from other similar compounds that lack the boron atom and, consequently, have different reactivity and applications .
属性
CAS 编号 |
110228-66-5 |
|---|---|
分子式 |
C8H10BClN2 |
分子量 |
180.44 g/mol |
IUPAC 名称 |
2-chloro-1,3-dimethyl-1,3,2-benzodiazaborole |
InChI |
InChI=1S/C8H10BClN2/c1-11-7-5-3-4-6-8(7)12(2)9(11)10/h3-6H,1-2H3 |
InChI 键 |
AVPDSPWNGLTXGM-UHFFFAOYSA-N |
规范 SMILES |
B1(N(C2=CC=CC=C2N1C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
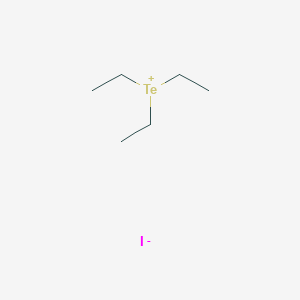
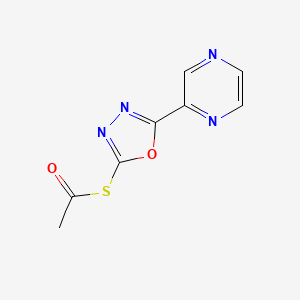
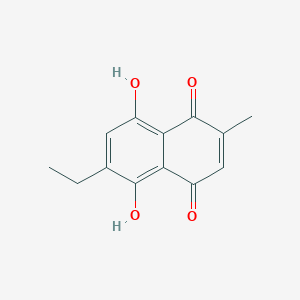
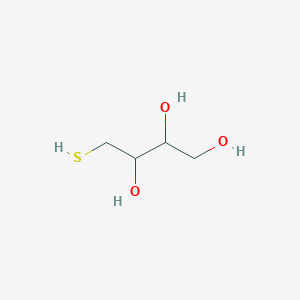
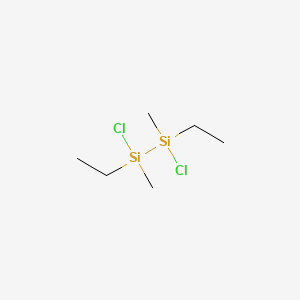

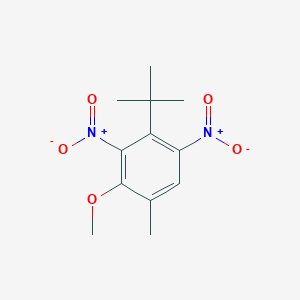
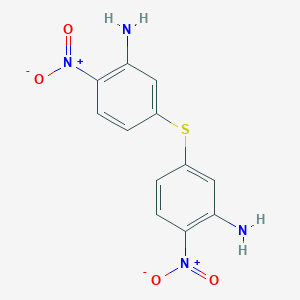
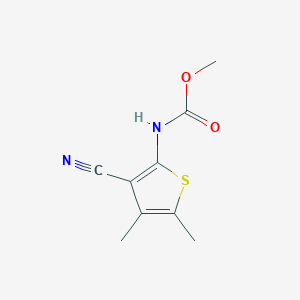
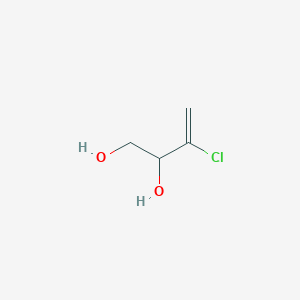

![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)
